molecular formula C8H15BrO B2506940 Rel-(1R,2R)-1-bromo-2-isopropoxycyclopentane CAS No. 2230800-14-1

Rel-(1R,2R)-1-bromo-2-isopropoxycyclopentane

Cat. No.: B2506940
CAS No.: 2230800-14-1
M. Wt: 207.111
InChI Key: LHKYTKOMTZFCMT-HTQZYQBOSA-N
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Description

Rel-(1R,2R)-1-bromo-2-isopropoxycyclopentane is a chiral organic compound with significant interest in synthetic organic chemistry. The compound features a bromine atom and an isopropoxy group attached to a cyclopentane ring, making it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-1-bromo-2-isopropoxycyclopentane typically involves the bromination of 2-isopropoxycyclopentane. This can be achieved through the reaction of 2-isopropoxycyclopentane with bromine in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of bromine and ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-1-bromo-2-isopropoxycyclopentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclopentane derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The isopropoxy group can be oxidized to form corresponding ketones or reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to promote elimination reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions include various substituted cyclopentane derivatives, alkenes, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Rel-(1R,2R)-1-bromo-2-isopropoxycyclopentane has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-1-bromo-2-isopropoxycyclopentane involves its reactivity as a chiral building block in various chemical reactions. The bromine atom and isopropoxy group provide sites for nucleophilic substitution and other transformations, allowing the compound to participate in the formation of more complex structures. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(1R,2R)-1-bromo-2-methoxycyclopentane
  • Rel-(1R,2R)-1-bromo-2-ethoxycyclopentane
  • Rel-(1R,2R)-1-chloro-2-isopropoxycyclopentane

Uniqueness

Rel-(1R,2R)-1-bromo-2-isopropoxycyclopentane is unique due to the presence of both a bromine atom and an isopropoxy group, which provide distinct reactivity patterns compared to similar compounds. The specific stereochemistry (1R,2R) also imparts unique chiral properties, making it valuable in asymmetric synthesis and chiral catalysis.

Properties

IUPAC Name

(1R,2R)-1-bromo-2-propan-2-yloxycyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-6(2)10-8-5-3-4-7(8)9/h6-8H,3-5H2,1-2H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKYTKOMTZFCMT-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCCC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@@H]1CCC[C@H]1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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